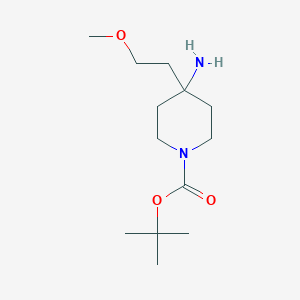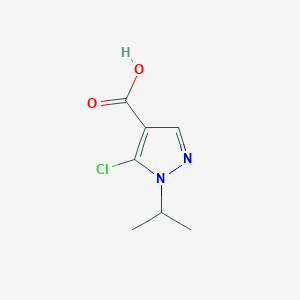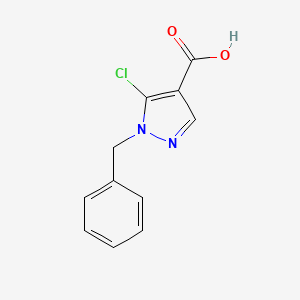![molecular formula C6H7N7 B1380480 嘧啶并[4,5-d]嘧啶-2,4,7-三胺 CAS No. 19148-44-8](/img/structure/B1380480.png)
嘧啶并[4,5-d]嘧啶-2,4,7-三胺
描述
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a compound with the molecular formula C6H7N7 . It has a molecular weight of 177.17 g/mol . This compound is also known by other synonyms such as pyrimido[4,5-d][1,3]diazine-2,4,7-triamine .
Synthesis Analysis
An efficient and direct procedure for the synthesis of pyrimido[4,5-d]pyrimidine-2,4,7-trione derivatives has been described under microwave-assisted conditions . The reaction of 6-amino-1,3-dimethyluracil with aromatic aldehydes resulted in the formation of pyrido[2,3-d:6,5-d] dipyrimidine-2,4,6,8-tetrone derivatives .Molecular Structure Analysis
The molecular structure of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine has been studied using various techniques such as dynamic light scattering, scanning electron microscopy, differential scanning calorimetry, nuclear magnetic resonance, and X-ray analysis .Chemical Reactions Analysis
Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The chemistry of pyrimidopyrimidines has gained great importance due to their diverse biological applications and synthetic importance on a large scale .Physical and Chemical Properties Analysis
The compound has a molecular weight of 177.17 g/mol and a topological polar surface area of 130 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 and a complexity of 186 .科学研究应用
抗氧化性能
嘧啶并[4,5-d]嘧啶衍生物已被合成并测试了它们的抗氧化活性。研究发现,这些化合物(特别是 5-苯乙烯基-5,8-二氢-1H,6H-嘧啶并[4,5-d]嘧啶-2,4,7-三酮)表现出显着的抗氧化性能,其中化合物 1 显示出最好的活性 (Cahyana 等,2020 年)。
合成和生物学意义
嘧啶并[4,5-d]嘧啶及其类似物由于其重要的生物学应用,在合成有机化学和药物化学中至关重要。这些化合物已广泛应用于医疗和制药领域,展示了它们广泛的用途 (Monier 等,2019 年)。
新型合成方法
已经开发了嘧啶并[4,5-d]嘧啶-2,4,7-三酮衍生物的高效直接合成方法。这些方法(包括微波辅助条件)简化了这些化合物的生产,促进了它们在各种研究应用中的使用 (Dabiri 等,2007 年)。
在 CDK2 抑制中的应用
嘧啶并[4,5-d]嘧啶衍生物已被设计并合成为细胞周期蛋白依赖性激酶 (CDK2) 抑制剂。这些化合物显示出有效且选择性的 CDK 抑制活性,并已在人肿瘤细胞中抑制细胞增殖方面进行了测试,证明了它们作为抗肿瘤剂的潜力 (El-Moghazy 等,2011 年)。
抗菌和抗真菌活性
嘧啶并[4,5-d]嘧啶-2,5-二酮衍生物已被合成并筛选了它们的抗菌和抗真菌活性。定量构效关系 (QSAR) 研究已应用于这些化合物,发现它们的理化性质和生物活性之间存在相关性,表明它们在抗菌应用中的潜力 (Sharma 等,2004 年)。
化学发光应用
三和四取代嘧啶并[5,4-d]嘧啶衍生物已被合成并研究了它们的吸收和荧光光谱性质。这些化合物正在被探索作为化学发光反应中荧光试剂的潜在应用 (Nakashima 等,1990 年)。
未来方向
The chemistry and biological significance of pyrimido[4,5-d]pyrimidines are being actively researched . They have been applied on a large scale in the medical and pharmaceutical fields . This research will help in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
作用机制
Target of Action
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a compound that has been shown to have a wide range of biological activities . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . The compound’s primary targets include enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These enzymes play crucial roles in various cellular processes, including cell proliferation, inflammation, and microbial defense.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the biochemical pathways that these enzymes are involved in, leading to various downstream effects.
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of dihydrofolate reductase disrupts the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids . Similarly, the inhibition of RAF kinase and P38 protein kinase disrupts signal transduction pathways involved in cell proliferation and inflammation .
Pharmacokinetics
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are varied due to its wide range of targets. These effects include antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities . The compound’s inhibition of key enzymes disrupts the normal functioning of cells, leading to these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine. For instance, the presence of traces of water in the reaction mixture can affect the synthesis of the compound . Additionally, the compound’s lipophilicity suggests that it may be affected by the lipid composition of the cellular environment
生化分析
Biochemical Properties
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions are essential for regulating cellular processes such as signal transduction, DNA synthesis, and cell proliferation. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent for conditions like cancer, inflammation, and cardiovascular diseases.
Cellular Effects
The effects of pyrimido[4,5-d]pyrimidine-2,4,7-triamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to exhibit antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, pyrimido[4,5-d]pyrimidine-2,4,7-triamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibitory action on enzymes like phosphodiesterase and dihydrofolate reductase disrupts critical biochemical pathways, resulting in altered cellular functions . Additionally, its interaction with RAF kinase and P38 protein kinase affects signal transduction pathways, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrimido[4,5-d]pyrimidine-2,4,7-triamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of pyrimido[4,5-d]pyrimidine-2,4,7-triamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in inhibiting dihydrofolate reductase, for example, affects the folate metabolism pathway, which is crucial for DNA synthesis and repair . Additionally, the compound’s interactions with other metabolic enzymes can influence metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of pyrimido[4,5-d]pyrimidine-2,4,7-triamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biological effects . This localization is crucial for its interactions with specific biomolecules and the subsequent modulation of cellular processes.
属性
IUPAC Name |
pyrimido[4,5-d]pyrimidine-2,4,7-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-3-2-1-10-5(8)12-4(2)13-6(9)11-3/h1H,(H6,7,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURZBXMKNNZTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NC2=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)

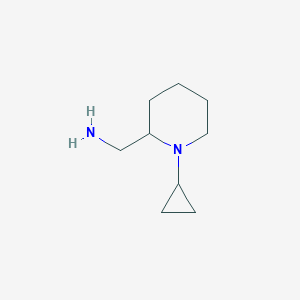
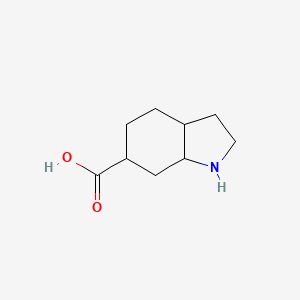
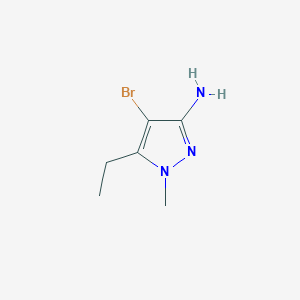
![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)
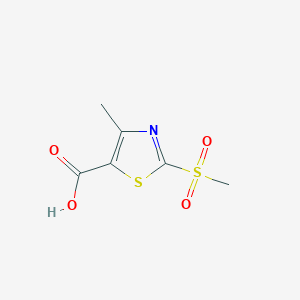

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)

